molecular formula C30H29N5O3 B11432551 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11432551
M. Wt: 507.6 g/mol
InChI Key: WLLOYLCQGOXFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C30H31N5O2 and a molecular weight of 493.614 . This compound is part of the purine family, which is known for its significant biological and pharmacological activities. The structure of this compound includes a purine core substituted with various functional groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of guanine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of Substituents: The dibenzylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the purine core is replaced by the dibenzylamino moiety.

    Addition of the Phenylethyl Group: The phenylethyl group can be added through Friedel-Crafts acylation, using phenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the purine core, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Oxo derivatives of the purine core.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted purine derivatives with new functional groups.

Scientific Research Applications

8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties. The presence of the dibenzylamino and phenylethyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C30H29N5O3

Molecular Weight

507.6 g/mol

IUPAC Name

8-[(dibenzylamino)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione

InChI

InChI=1S/C30H29N5O3/c1-32-28-27(29(37)33(2)30(32)38)35(20-25(36)24-16-10-5-11-17-24)26(31-28)21-34(18-22-12-6-3-7-13-22)19-23-14-8-4-9-15-23/h3-17H,18-21H2,1-2H3

InChI Key

WLLOYLCQGOXFAA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CC(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.